molecular formula C14H12Cl2N2O3S B2379017 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone CAS No. 1798047-34-3

2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone

Cat. No.: B2379017
CAS No.: 1798047-34-3
M. Wt: 359.22
InChI Key: JCKCPBGQWIDQGR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound featuring a dichlorophenoxy group, an azetidine ring substituted with a thiazole moiety, and a ketone linkage.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3S/c15-9-1-2-12(11(16)5-9)20-8-13(19)18-6-10(7-18)21-14-17-3-4-22-14/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKCPBGQWIDQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of Thiazol-2-yloxy Intermediate: This step includes the reaction of 2-aminothiazole with an appropriate alkylating agent to form the thiazol-2-yloxy group.

    Coupling Reaction: The final step involves the coupling of the thiazol-2-yloxy intermediate with 2-(2,4-dichlorophenoxy)acetic acid derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various organic reactions, including coupling reactions and functional group transformations.

Biology

  • Biological Activity Investigation : Research has shown that this compound exhibits potential antimicrobial, antifungal, and anticancer properties. Its interactions with biological systems make it a candidate for further pharmacological studies.

Medicine

  • Therapeutic Applications : The compound is explored for its potential use in drug development. Its unique structure allows for the modulation of biological pathways, making it a subject of interest in pharmacological research.

Industry

  • Agrochemical Development : Given its structural similarities to known herbicides, the compound may be investigated for its efficacy in developing new agrochemicals that target specific weeds without affecting crop yields.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Activity : Research indicates that compounds with thiazole moieties exhibit promising anticancer properties. In vitro studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Properties : Investigations into the antimicrobial efficacy of similar compounds suggest that introducing the thiazole group can improve activity against resistant bacterial strains.
  • Herbicidal Potential : Preliminary studies suggest that derivatives of this compound may possess selective herbicidal activity, targeting broadleaf weeds while preserving monocot crops.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

The compound’s structural uniqueness lies in its azetidine-thiazole hybrid ring system. Comparisons with related derivatives highlight differences in heterocyclic substituents and their implications:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Heterocyclic Group Key Substituents Potential Applications
Target Compound C₁₄H₁₁Cl₂N₂O₃S* Azetidine-thiazole 2,4-Dichlorophenoxy Antifungal/Herbicidal (inferred)
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone C₁₁H₈Cl₂N₂O₂ Pyrazole 2,4-Dichlorophenoxy Herbicide precursor
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone C₁₁H₈Cl₂N₂O Imidazole 2,4-Dichlorophenyl Antifungal (inferred)
2-(2,4-Dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone C₁₆H₁₆Cl₂N₄O₂ Piperazine-pyrimidine 2,4-Dichlorophenoxy Pharmaceutical intermediate
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one C₁₈H₁₂Cl₂N₄O₂S₂ Thiadiazole-thiazolidinone 2,4-Dichlorophenyl, 4-methoxyphenyl Antimicrobial

*Note: Molecular formula of the target compound is inferred based on structural similarity to .

Key Observations:
  • Substituent Effects: The 2,4-dichlorophenoxy group is a common motif in herbicides (e.g., aryloxyacetic acid derivatives) , while dichlorophenyl groups () are prevalent in antifungal agents.
  • Biological Activity : Thiazole and thiadiazole rings () are associated with antimicrobial properties, suggesting the target compound may share similar activity profiles.
Physicochemical Data:
  • Melting Points: The pyrazole analogue () lacks reported data, but related dichloroethanones (e.g., 2,2-dichloro-1-(2-hydroxy-3-methylphenyl)ethanone) exhibit m.p. ~33°C .
  • Crystallography : The pyrazole derivative’s crystal structure () was resolved using a Bruker diffractometer with SHELX software , a method applicable to the target compound for structural validation.

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a dichlorophenoxy group and a thiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its anticancer effects, mechanisms of action, and potential applications in medicine.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12Cl2N2O3S\text{C}_{13}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure includes:

  • A dichlorophenoxy group, which is known for herbicidal properties.
  • A thiazole ring that is often associated with various biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related thiazole derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) cells.

Key Findings:

  • Cytotoxicity: In vitro studies demonstrated that thiazole-containing compounds significantly inhibited the growth of MCF-7 cells. The mechanism involved cell cycle arrest and apoptosis induction at specific concentrations (250 and 300 μg/mL) .
  • Mechanism of Action: The anticancer effects are attributed to the ability of these compounds to disrupt cellular processes such as DNA replication and repair, leading to increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities:

  • Antimicrobial Activity: Some derivatives of dichlorophenoxy compounds have shown antimicrobial properties against various pathogens. This suggests potential applications in treating infections .
  • Herbicidal Activity: The dichlorophenoxy group is known for its herbicidal effects, particularly against broadleaf weeds. This property could be leveraged in agricultural applications .

Case Studies

Several studies have explored the biological activities of thiazole derivatives and their potential applications:

  • Study on Anticancer Activity: A study demonstrated that a thiazole derivative exhibited significant cytotoxic effects on MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest .
    Concentration (μg/mL)Cell Viability (%)
    25045
    30030
  • Evaluation of Antimicrobial Effects: Another study highlighted the antimicrobial potential of similar compounds against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

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